6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Description
6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a fused triazine and indole ring system, with a fluorine atom at the 6th position and a thiol group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoroisatin, which is obtained through the Sandmeyer reaction of 2-fluoroaniline.
Formation of Intermediate: The 7-fluoroisatin is then subjected to a bromination reaction using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-fluoroisatin.
Cyclization: The brominated intermediate undergoes cyclization with thiosemicarbazide to form the desired 6-Fluoro-5H-[1,2,4]triazino[5,6-b]ind
Properties
Molecular Formula |
C9H5FN4S |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
6-fluoro-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5FN4S/c10-5-3-1-2-4-6(5)11-8-7(4)13-14-9(15)12-8/h1-3H,(H2,11,12,14,15) |
InChI Key |
QCTKJVSFRJOMEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC3=NC(=S)NN=C23 |
Origin of Product |
United States |
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